2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS No.: 923156-91-6
Cat. No.: VC4434497
Molecular Formula: C23H16FNO3
Molecular Weight: 373.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923156-91-6 |
|---|---|
| Molecular Formula | C23H16FNO3 |
| Molecular Weight | 373.383 |
| IUPAC Name | 2-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
| Standard InChI | InChI=1S/C23H16FNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |
| Standard InChI Key | HOKAGPPWOLEVKP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
Introduction
2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound belonging to the benzamide class. It features a complex structure that includes a fluorine atom, a chromen-4-one moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Synthesis
The synthesis of 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps:
-
Formation of the Chromen-4-One Core: This step involves a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
-
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Coupling with Benzamide: The final step involves coupling the fluorinated chromen-4-one intermediate with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Biological Activity
The biological activity of 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is attributed to its interaction with specific molecular targets:
-
Binding to Enzymes: It may inhibit or modulate the activity of enzymes involved in key biological processes.
-
Interacting with Receptors: It can act as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.
-
Modulating Gene Expression: It may influence the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | C23H16FNO3 | 373.38 g/mol | 923156-91-6 |
| 2-Fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide | C22H13F2NO3 | 373.4 g/mol | Not specified |
| 2-Fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | C23H16FNO3 | 373.383 g/mol | 923156-98-3 |
These compounds share similar molecular weights and formulas but differ in their phenyl ring substitutions, which can affect their biological activities and interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume